Methyl 1-benzylcyclopentanecarboxylate
Description
Methyl 1-benzylcyclopentanecarboxylate (CAS 10386-81-9) is a cyclopentane-based ester featuring a benzyl substituent at the 1-position and a methyl ester group. For instance, related compounds are synthesized via reactions involving cyclopentanecarboxylate salts, benzyl alcohols, and coupling agents like oxalyl chloride (e.g., 50% yield for a cyanated analog in ). Safety data indicate moderate hazards, requiring standard protective measures (e.g., gloves, eye protection).
Properties
IUPAC Name |
methyl 1-benzylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13(15)14(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPPVGXEZCSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735284 | |
| Record name | Methyl 1-benzylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784182-12-3 | |
| Record name | Methyl 1-benzylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzylcyclopentanecarboxylate typically involves the esterification of 1-benzylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzylcyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 1-benzylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 1-benzylcyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic studies, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the cyclopentane ring or ester moiety (Table 1):
Biological Activity
Methyl 1-benzylcyclopentanecarboxylate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
This compound is characterized by its cyclopentane ring structure, which is substituted with a benzyl group and a carboxylate moiety. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In particular, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's minimum inhibitory concentration (MIC) values indicate significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. For instance, one study reported that certain derivatives exhibited an inhibition rate (IA%) of up to 91.3% against E. coli and 90.5% against S. aureus .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects on liver (HepG2) and breast carcinoma cells, with IC50 values indicating potent activity:
The therapeutic index (TI) for these compounds suggests a favorable safety profile, as the TI values indicate selectivity towards cancer cells over normal cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. This was evaluated using assays such as DPPH and ABTS, where the compound showed radical scavenging abilities comparable to vitamin C:
These results suggest that the compound can effectively neutralize free radicals, contributing to its potential health benefits.
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Efficacy : A study assessed the compound's activity against multi-drug resistant strains of bacteria, finding it effective in reducing bacterial load in vitro.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound induces apoptosis through specific signaling pathways, warranting further investigation into its mechanism of action.
- Antioxidant Potential : In vivo studies showed that supplementation with the compound reduced oxidative stress markers in animal models, supporting its role as a dietary antioxidant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
